6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of nitro groups and a methoxy group in its structure suggests that it may have interesting electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or a β-keto ester under acidic or basic conditions.
Quinoline Ring Construction: The pyrazole intermediate can then be subjected to cyclization with an appropriate aniline derivative to form the quinoline ring.
Introduction of Nitro Groups: Nitration of the aromatic rings can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or using sodium dithionite.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, sulfonation using sulfuric acid.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes due to its potential fluorescence properties.
Medicine: Potential use as a pharmaceutical intermediate or active compound due to its structural similarity to known bioactive molecules.
Industry: Possible applications in materials science, such as in the development of organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro groups could participate in redox reactions, while the methoxy group might influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[4,3-c]quinoline: The parent compound without the methoxy and nitro groups.
6-methoxy-1-phenyl-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: A similar compound with only one nitro group.
6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Another similar compound with a different substitution pattern.
Uniqueness
The presence of both nitro groups and a methoxy group in 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline makes it unique in terms of its electronic properties and potential reactivity. These functional groups can significantly influence the compound’s chemical behavior and biological activity, making it a valuable molecule for research and development.
Properties
IUPAC Name |
6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O5/c1-33-20-7-3-6-18-22(20)24-13-19-21(14-8-10-15(11-9-14)27(29)30)25-26(23(18)19)16-4-2-5-17(12-16)28(31)32/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHCIWHLUMYLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.